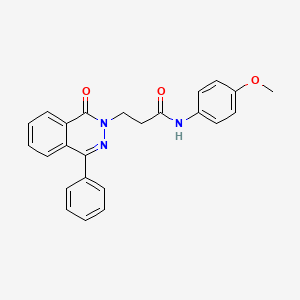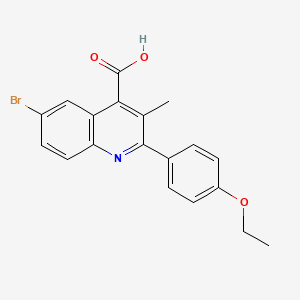![molecular formula C24H19ClN4O3 B11594002 4-(4-chlorophenyl)-2-[2-nitro-5-(pyrrolidin-1-yl)phenyl]phthalazin-1(2H)-one](/img/structure/B11594002.png)
4-(4-chlorophenyl)-2-[2-nitro-5-(pyrrolidin-1-yl)phenyl]phthalazin-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(4-chlorophenyl)-2-[2-nitro-5-(pyrrolidin-1-yl)phenyl]phthalazin-1(2H)-one” is a complex organic compound that belongs to the class of phthalazinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups such as nitro, pyrrolidinyl, and chlorophenyl makes this compound an interesting subject for chemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “4-(4-chlorophenyl)-2-[2-nitro-5-(pyrrolidin-1-yl)phenyl]phthalazin-1(2H)-one” typically involves multi-step organic reactions. A common synthetic route may include:
Nitration: Introduction of the nitro group to the aromatic ring.
Substitution: Chlorination of the phenyl ring.
Cyclization: Formation of the phthalazinone core through cyclization reactions.
Pyrrolidinylation: Introduction of the pyrrolidinyl group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amino derivatives.
Reduction: The compound can be reduced to form various intermediates.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products
Amino Derivatives: From the reduction of the nitro group.
Substituted Phthalazinones: From nucleophilic substitution reactions.
Applications De Recherche Scientifique
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing various derivatives with potential biological activities.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry
Material Science:
Mécanisme D'action
The mechanism of action of “4-(4-chlorophenyl)-2-[2-nitro-5-(pyrrolidin-1-yl)phenyl]phthalazin-1(2H)-one” would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phthalazinone Derivatives: Compounds with similar core structures but different substituents.
Nitroaromatic Compounds: Compounds with nitro groups attached to aromatic rings.
Pyrrolidinyl Compounds: Compounds containing the pyrrolidinyl group.
Propriétés
Formule moléculaire |
C24H19ClN4O3 |
|---|---|
Poids moléculaire |
446.9 g/mol |
Nom IUPAC |
4-(4-chlorophenyl)-2-(2-nitro-5-pyrrolidin-1-ylphenyl)phthalazin-1-one |
InChI |
InChI=1S/C24H19ClN4O3/c25-17-9-7-16(8-10-17)23-19-5-1-2-6-20(19)24(30)28(26-23)22-15-18(27-13-3-4-14-27)11-12-21(22)29(31)32/h1-2,5-12,15H,3-4,13-14H2 |
Clé InChI |
LGPWOJDIPQIGFR-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C2=CC(=C(C=C2)[N+](=O)[O-])N3C(=O)C4=CC=CC=C4C(=N3)C5=CC=C(C=C5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5E)-3-(morpholin-4-ylmethyl)-5-[2-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11593924.png)

![N-[4-(acetylamino)phenyl]-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11593927.png)

![N-[(Z)-[(4,6-Dimethylpyrimidin-2-YL)amino][(4-ethoxyphenyl)amino]methylidene]-2-(4-ethylphenoxy)acetamide](/img/structure/B11593958.png)
![2-(4-Bromophenyl)-5-(2-fluorobenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11593965.png)
![N-(3,4-dimethoxyphenyl)-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide](/img/structure/B11593969.png)
![(3Z)-1-methyl-3-[6-oxo-2-(thiophen-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11593977.png)
![(2E)-2-{3-[(2,6-dimethylphenoxy)methyl]-4-methoxybenzylidene}-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B11593979.png)
![(3aS,4R,9bR)-4-(3-chlorophenyl)-6-methoxy-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B11593990.png)
![4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl 4-(morpholin-4-ylsulfonyl)benzoate](/img/structure/B11593997.png)
![ethyl 5-(3,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11594010.png)
![2-methoxyethyl 5-(3-chlorophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11594018.png)
